molecular formula C12H12F3NO2 B3035974 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone CAS No. 338792-59-9

2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone

Cat. No. B3035974
CAS RN: 338792-59-9
M. Wt: 259.22 g/mol
InChI Key: JFPCFYAVJWMUNI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds related to 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone can be inferred from studies on similar fluorinated aromatic compounds. For instance, the molecular structure of 2-fluorophenol and 2,6-difluorophenol has been determined using electron diffraction in the gas phase, revealing the possibility of weak intramolecular hydrogen bonding between the OH and F substituents in ortho positions . This information suggests that the presence of fluorine atoms in the aromatic ring of the compound could similarly affect its molecular geometry and potential for intramolecular interactions.

Synthesis Analysis

The synthesis of related polymeric materials from difluorobenzonitriles has been explored, indicating that the reactivity of fluorinated aromatic compounds can be utilized to create complex structures. For example, silylated 1,1,1-tris(4-hydroxyphenyl)ethane was polycondensed with difluorobenzonitriles to produce soluble polyethers and multicyclic polymers, depending on the stoichiometry and reaction conditions . This demonstrates the potential synthetic versatility of difluorinated aromatic compounds, which could be relevant for the synthesis of 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone.

Chemical Reactions Analysis

The reactivity of fluorinated compounds in chemical reactions is highlighted by the use of a pyrrolidinium ionic liquid with a fluorine-containing anion as both a recyclable reaction medium and an efficient catalyst for Friedel–Crafts alkylations . This suggests that the fluorinated moieties in the compound of interest may confer unique reactivity that could be exploited in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be quite distinct due to the presence of fluorine atoms. For example, the pyrrolidinium ionic liquid mentioned earlier is highly fluid even below room temperature, which is a property that could be influenced by the fluorinated anion . This implies that 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone may also exhibit unique physical properties due to its fluorinated groups.

Case Studies and Applications

A related compound, 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, was synthesized using a click chemistry approach and characterized through various spectroscopic techniques. Its thermal stability was analyzed, and the structure confirmed by single-crystal XRD analysis. The compound's cytotoxicity was evaluated, and molecular docking studies were conducted to understand its potential in biological applications . This case study provides insight into the possible applications of fluorinated compounds in medicinal chemistry and the importance of thorough characterization for their development.

properties

IUPAC Name

2,2-difluoro-2-(4-fluorophenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-9-3-5-10(6-4-9)18-12(14,15)11(17)16-7-1-2-8-16/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPCFYAVJWMUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(OC2=CC=C(C=C2)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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